molecular formula C7H7Br2NO2 B1382784 4-Bromo-nicotinic acid methyl ester hydrobromide CAS No. 1263378-22-8

4-Bromo-nicotinic acid methyl ester hydrobromide

Cat. No.: B1382784
CAS No.: 1263378-22-8
M. Wt: 296.94 g/mol
InChI Key: VCJVHCAMIHYKKA-UHFFFAOYSA-N
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Description

4-Bromo-nicotinic acid methyl ester hydrobromide is a chemical compound with the molecular formula C7H6BrNO2·HBr. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with methanol. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-nicotinic acid methyl ester hydrobromide typically involves the bromination of nicotinic acid methyl ester. The reaction is carried out by treating nicotinic acid methyl ester with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-nicotinic acid methyl ester hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-nicotinic acid methyl ester derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-nicotinic acid methyl ester hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-nicotinic acid methyl ester hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-nicotinic acid methyl ester: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoro-nicotinic acid methyl ester: Similar structure but with a fluorine atom instead of bromine.

    4-Iodo-nicotinic acid methyl ester: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-Bromo-nicotinic acid methyl ester hydrobromide is unique due to the presence of the bromine atom, which can impart different reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with other molecules .

Properties

IUPAC Name

methyl 4-bromopyridine-3-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJVHCAMIHYKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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